physical and chemical properties of 2-Methyl-1-pentene
physical and chemical properties of 2-Methyl-1-pentene
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methyl-1-pentene
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core physical, chemical, and thermophysical properties of 2-Methyl-1-pentene (CAS No: 763-29-1). Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document synthesizes data from authoritative sources to deliver field-proven insights. We delve into the structural nuances that dictate its reactivity, explore key reaction mechanisms with detailed protocols, and present extensive data in accessible formats. The guide is structured to explain the causality behind its chemical behavior, ensuring a deep and practical understanding of this versatile alkene.
Introduction to 2-Methyl-1-pentene
2-Methyl-1-pentene, also known as isohexene, is an unsaturated aliphatic hydrocarbon with the molecular formula C₆H₁₂[1][2][3]. It is a structural isomer of hexene and is classified as a disubstituted alkene. Its structure features a double bond between the first and second carbon atoms of a pentane chain, with a methyl group attached to the second carbon. This specific arrangement of a terminal double bond with adjacent branching imparts distinct reactivity compared to its isomers.
It is a clear, colorless, and highly flammable liquid characterized by an unpleasant hydrocarbon odor[4][5]. Due to its high volatility and flammability, it requires careful handling and storage in a cool, well-ventilated environment away from ignition sources[6]. This guide will explore the fundamental properties that are critical for its application in organic synthesis, as a component in fuels, and in the production of polymers, flavors, and fragrances[4][5].
Physical and Thermophysical Properties
The physical properties of 2-Methyl-1-pentene are foundational to its handling, storage, and application in various experimental and industrial settings. These properties have been compiled from multiple authoritative databases and chemical suppliers to ensure accuracy.
Table 1: Key Physical and Thermophysical Properties of 2-Methyl-1-pentene
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₆H₁₂ | [1][2][7] |
| Molecular Weight | 84.16 g/mol | [1][2][8] |
| IUPAC Name | 2-methylpent-1-ene | [1][3] |
| CAS Registry Number | 763-29-1 | [3][7] |
| Appearance | Clear, colorless liquid | [1][4][7] |
| Boiling Point | 61-62 °C (142-144 °F) at 760 mmHg | [9][10] |
| Melting Point | -136 °C (-212.8 °F) | [9][10] |
| Density | 0.682 g/mL at 25 °C | [2][11] |
| Refractive Index (n20/D) | 1.392 | [11] |
| Vapor Pressure | 195 - 325 mmHg at 37.7 °C | [1][12] |
| Flash Point | -26 to -28 °C (-15 to -18 °F) | [7][8] |
| Autoignition Temperature | 299 - 300 °C (570 - 572 °F) | [6][8] |
| Solubility | Insoluble in water; Soluble in alcohol, ether, benzene, chloroform, and petroleum. | [4][11][12] |
| Lower Explosive Limit (LEL) | 1.2% | [8][13] |
| Heat of Hydrogenation | -116.3 kJ/mol (-27.8 kcal/mol) |[14] |
Chemical Properties and Reactivity
The chemical behavior of 2-Methyl-1-pentene is dominated by the presence of the carbon-carbon double bond (C=C). This region of high electron density serves as a reactive site for electrophilic addition reactions. The disubstituted nature of the alkene and the presence of a tertiary carbon atom adjacent to the double bond significantly influence the regioselectivity of these reactions.
Electrophilic Addition Reactions
Electrophilic addition is the hallmark reaction of alkenes. In the case of 2-Methyl-1-pentene, these reactions typically follow Markovnikov's rule . This principle is a direct consequence of the mechanism, which proceeds through a carbocation intermediate. The addition of a protic acid (H-X) involves the initial attack of the pi electrons on the proton (H⁺), which adds to the less substituted carbon (C1) of the double bond. This generates the more stable tertiary carbocation at C2, rather than the less stable primary carbocation that would form if the proton added to C2. The subsequent attack of the nucleophile (X⁻) on the tertiary carbocation yields the final product.
Caption: Electrophilic addition of HBr to 2-Methyl-1-pentene via a stable tertiary carbocation.
Key electrophilic addition reactions include:
-
Hydrohalogenation: Reaction with acids like HCl or HBr yields 2-chloro-2-methylpentane or 2-bromo-2-methylpentane, respectively[15].
-
Hydration (Acid-Catalyzed): In the presence of aqueous sulfuric acid (H₂SO₄/H₂O), 2-Methyl-1-pentene is hydrated to form 2-methyl-2-pentanol, the Markovnikov product[15].
-
Halogenation: Reaction with halogens like Br₂ or ICl results in the addition of two halogen atoms across the double bond[15]. The reaction with ICl adds the more electropositive iodine to the less substituted carbon (C1) and the more electronegative chlorine to the more substituted carbon (C2)[15].
Hydroboration-Oxidation: Anti-Markovnikov Addition
To achieve the synthesis of the anti-Markovnikov alcohol (2-methyl-1-pentanol), a two-step hydroboration-oxidation reaction is employed. In the first step, borane (BH₃) in tetrahydrofuran (THF) adds across the double bond. Steric hindrance and electronic effects cause the larger boron atom to add to the less sterically hindered C1, while a hydride (H⁻) adds to C2. The subsequent oxidation step with hydrogen peroxide (H₂O₂) and a base (e.g., NaOH) replaces the boron atom with a hydroxyl group (-OH), yielding the anti-Markovnikov product with syn-stereochemistry[15]. This protocol is invaluable for selectively producing primary alcohols from terminal alkenes.
Catalytic Hydrogenation
2-Methyl-1-pentene readily undergoes catalytic hydrogenation. In the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni), it reacts with hydrogen gas (H₂) to form the corresponding saturated alkane, 2-methylpentane[14]. The heat released during this exothermic reaction, known as the heat of hydrogenation, is a direct measure of the alkene's thermodynamic stability. 2-Methyl-1-pentene, being a disubstituted alkene, has a higher heat of hydrogenation (-116.3 kJ/mol) compared to its more stable, trisubstituted isomer, 2-methyl-2-pentene (-111.6 kJ/mol)[14]. This difference is attributed to the stabilizing effects of greater alkyl substitution and hyperconjugation on the double bond[14].
Oxidation and Polymerization
Like other alkenes, 2-Methyl-1-pentene can be cleaved by strong oxidizing agents such as hot, concentrated potassium permanganate (KMnO₄) or ozone (O₃) followed by a workup. Ozonolysis, for instance, would cleave the double bond to yield pentan-2-one and formaldehyde.
The molecule may also undergo exothermic addition polymerization in the presence of various catalysts, particularly acids[4][8]. This reactivity is a consideration for its storage and handling, as uncontrolled polymerization can be hazardous.
Experimental Protocol: Determination of Alkene Stability via Calorimetry
This protocol outlines the experimental workflow for determining the heat of hydrogenation, a key method for comparing the relative stability of alkenes like 2-Methyl-1-pentene[14]. The causality behind this experiment is that the less potential energy an alkene contains, the more stable it is, and the less heat will be released upon its conversion to the common alkane product[14].
Caption: Experimental workflow for determining the heat of hydrogenation.
Step-by-Step Methodology:
-
Reactant Preparation: Accurately weigh a known mass of 2-Methyl-1-pentene and a catalytic amount of palladium on carbon (Pd/C). The precise measurement is critical for calculating the molar enthalpy. Dissolve the alkene in a suitable inert solvent (e.g., ethanol or hexane) inside a reaction vessel.
-
Reaction Setup: Place the reaction vessel within a high-precision calorimeter. Seal the system to create a closed environment. Purge the vessel with an inert gas like nitrogen or argon to remove all oxygen, which could pose an explosion risk with hydrogen gas[14].
-
Hydrogen Introduction: Fill the reaction vessel with hydrogen gas to a specific, recorded pressure. Allow the system to thermally equilibrate and record the stable initial temperature (T_initial).
-
Initiation and Data Acquisition: Initiate the reaction by starting a stirrer to ensure contact between the reactants and the catalyst. The reaction is exothermic, causing the temperature of the system to rise. Record the temperature continuously until it reaches a stable maximum and begins to cool (T_final).
-
Calculation: The total heat released (q) is calculated using the observed temperature change (ΔT = T_final - T_initial) and the predetermined heat capacity of the calorimeter. The molar heat of hydrogenation (ΔH) is then determined by dividing q by the number of moles of the alkene used. This value provides a quantitative measure of the alkene's stability.
This self-validating system relies on the precise measurement of mass and temperature and a properly calibrated calorimeter to provide reproducible and trustworthy data on alkene stability.
Safety and Handling
2-Methyl-1-pentene is a highly flammable liquid and vapor (H225) with a very low flash point, posing a significant fire risk[7].
-
Handling: All equipment used for handling must be grounded to prevent static discharge[6]. Use only non-sparking tools. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors, which may cause drowsiness, dizziness, or anesthetic effects[16].
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, open flames, and strong oxidizing agents[6][12]. Storage at 0-6°C is recommended[12].
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and flame-retardant clothing.
-
Fire Extinguishing: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires. Water may be ineffective[8][13].
In case of ingestion, it may be fatal if it enters the airways (H304). Do NOT induce vomiting and seek immediate medical attention.
Conclusion
2-Methyl-1-pentene is a foundational building block in organic chemistry whose utility is dictated by its distinct physical and chemical properties. Its reactivity, centered on the terminal, disubstituted double bond, allows for predictable transformations through electrophilic addition, hydrogenation, and oxidation reactions. A thorough understanding of its stability relative to its isomers, the regioselectivity of its reactions as governed by principles like Markovnikov's rule, and the protocols to achieve anti-Markovnikov products are essential for its effective application. Adherence to strict safety protocols is paramount due to its high flammability and potential health hazards. This guide provides the necessary technical foundation for scientists and researchers to confidently and safely utilize 2-Methyl-1-pentene in their work.
References
-
PubChem. (n.d.). 2-Methyl-1-pentene. National Center for Biotechnology Information. Retrieved from [Link]
-
AGRO-INDUSTRY. (n.d.). 2-Methyl-1-Pentene Analytical Standard. Retrieved from [Link]
-
Chemcasts. (n.d.). Thermophysical Properties of 2-methyl-1-pentene. Retrieved from [Link]
-
ChemBK. (2024). 2-methyl-pent-1-ene. Retrieved from [Link]
-
LookChem. (n.d.). 2-Methyl-1-pentene. Retrieved from [Link]
-
Stenutz. (n.d.). 2-methyl-1-pentene. Retrieved from [Link]
-
EnvironmentalChemistry.com. (n.d.). Chemical Database: 2-Methyl-1-Pentene. Retrieved from [Link]
-
Wikidata. (n.d.). 2-methyl-1-pentene. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Pentene, 2-methyl- (CAS 763-29-1). Retrieved from [Link]
-
Haz-Map. (n.d.). 1-Pentene, 2-methyl-. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-methyl-1-pentene. Retrieved from [Link]
-
YouTube. (2018). Alkene Reactions | Reactions with 2-methyl-1-pentene. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). 2-Methyl-1-pentene. Retrieved from [Link]
-
NIST. (n.d.). 1-Pentene, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. 2-Methyl-1-pentene | C6H12 | CID 12986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methyl-1-Pentene Analytical Standard - Affordable Price for High-Purity Chemical in Mumbai [nacchemical.com]
- 3. chem-casts.com [chem-casts.com]
- 4. 2-Methyl-1-pentene | 763-29-1 [chemicalbook.com]
- 5. 2-Methyl-1-pentene One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. fishersci.com [fishersci.com]
- 7. lookchem.com [lookchem.com]
- 8. 2-METHYL-1-PENTENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. 2-methyl-1-pentene [stenutz.eu]
- 10. 2-methyl-1-pentene - Wikidata [wikidata.org]
- 11. chembk.com [chembk.com]
- 12. 2-Methyl-1-pentene price,buy 2-Methyl-1-pentene - chemicalbook [chemicalbook.com]
- 13. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. 1-Pentene, 2-methyl- - Hazardous Agents | Haz-Map [haz-map.com]
